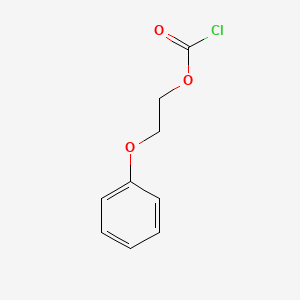

2-Phenoxyethyl chloroformate

Übersicht

Beschreibung

2-Phenoxyethyl chloroformate is an organic compound with the molecular formula C(_9)H(_9)ClO(_3). It is a chloroformate ester, characterized by the presence of a phenoxy group attached to an ethyl chloroformate moiety. This compound is used in various chemical reactions and industrial applications due to its reactivity and versatility.

Biochemische Analyse

Biochemical Properties

2-Phenoxyethyl chloroformate plays a crucial role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through covalent bonding, forming stable carbamate intermediates. These interactions are essential for studying enzyme mechanisms and protein functions. For instance, this compound can react with amino groups in proteins, leading to the formation of carbamate derivatives, which can be used to investigate enzyme active sites and protein-ligand interactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modifying proteins and enzymes involved in critical cellular pathways. This compound can affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to inhibit certain enzymes, leading to altered metabolic flux and changes in gene expression patterns . These effects can be utilized to study cellular responses to chemical modifications and to develop new therapeutic strategies.

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent modification of biomolecules. It binds to nucleophilic sites on enzymes and proteins, forming stable carbamate intermediates. This binding can result in enzyme inhibition or activation, depending on the specific target and the nature of the interaction. Additionally, this compound can induce changes in gene expression by modifying transcription factors and other regulatory proteins

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained enzyme inhibition and altered metabolic pathways . These temporal effects are important for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively modify specific enzymes and proteins, leading to subtle changes in cellular function. At high doses, this compound can cause toxic effects, including enzyme inhibition, cellular stress, and tissue damage . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism. It can affect metabolic flux by inhibiting or activating key enzymes, leading to changes in metabolite levels. For example, this compound can inhibit enzymes involved in amino acid metabolism, resulting in altered levels of amino acid derivatives

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. For instance, this compound can bind to transport proteins, facilitating its uptake into cells and distribution to target sites . This transport and distribution are essential for understanding the compound’s cellular effects and optimizing its use in research.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects. For example, this compound can localize to the endoplasmic reticulum, where it modifies proteins involved in protein folding and secretion

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Phenoxyethyl chloroformate can be synthesized through the reaction of phenoxyethanol with phosgene. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of phosgene. The general reaction is as follows:

C6H5OCH2CH2OH+COCl2→C6H5OCH2CH2OCOCl+HCl

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale handling of phosgene, which requires stringent safety measures due to its toxicity. The process is typically carried out in a controlled environment with appropriate safety protocols.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Phenoxyethyl chloroformate undergoes various chemical reactions, including:

Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.

Hydrolysis: In the presence of water, it hydrolyzes to form phenoxyethanol and carbon dioxide.

Reduction: It can be reduced to phenoxyethanol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Amines: Reacts under mild conditions to form urethanes.

Alcohols: Reacts to form carbonates, often requiring a base to neutralize the hydrochloric acid formed.

Reducing Agents: Lithium aluminum hydride is commonly used for reduction reactions.

Major Products:

Carbamates: Formed from reactions with amines.

Carbonates: Formed from reactions with alcohols.

Phenoxyethanol: Formed from hydrolysis or reduction.

Wissenschaftliche Forschungsanwendungen

2-Phenoxyethyl chloroformate is utilized in various fields of scientific research:

Chemistry: Used as a reagent for the synthesis of carbamates and carbonates, which are important intermediates in organic synthesis.

Biology: Employed in the modification of biomolecules, such as the derivatization of amino acids and peptides.

Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: Applied in the production of polymers and coatings, where it acts as a cross-linking agent.

Wirkmechanismus

The reactivity of 2-Phenoxyethyl chloroformate is primarily due to the electrophilic nature of the carbonyl carbon in the chloroformate group. This carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives. The phenoxy group stabilizes the intermediate formed during the reaction, facilitating the overall process.

Vergleich Mit ähnlichen Verbindungen

Phenyl chloroformate: Similar in structure but lacks the ethyl linkage.

Ethyl chloroformate: Lacks the phenoxy group, making it less reactive in certain contexts.

Methyl chloroformate: Smaller and less sterically hindered, leading to different reactivity profiles.

Uniqueness: 2-Phenoxyethyl chloroformate is unique due to the presence of both the phenoxy and ethyl groups, which confer specific reactivity and stability characteristics. This makes it particularly useful in applications requiring selective reactivity and stability.

By understanding the properties, reactions, and applications of this compound, researchers and industrial chemists can effectively utilize this compound in various scientific and industrial processes.

Eigenschaften

IUPAC Name |

2-phenoxyethyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c10-9(11)13-7-6-12-8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQGPDDREGSRIRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCOC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20188298 | |

| Record name | 2-Phenoxyethyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34743-87-8 | |

| Record name | 2-Phenoxyethyl carbonochloridate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34743-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenoxyethyl chloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034743878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenoxyethyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenoxyethyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.422 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the significance of using bis(trichloromethyl) carbonate as a starting material for 2-phenoxyethyl chloroformate synthesis?

A1: The research article "Study on the Synthesis of this compound" [] highlights the advantages of using bis(trichloromethyl) carbonate as a starting material for synthesizing this compound. This method is emphasized for its potential benefits, which may include improved yield, reduced reaction steps, or milder reaction conditions. Further research and comparative studies would be needed to fully elucidate these advantages compared to alternative synthetic routes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B1351973.png)

![[3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]acetic acid](/img/structure/B1352014.png)

![7-(4-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1352015.png)